2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one 2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2098087-98-8
VCID: VC3126159
InChI: InChI=1S/C10H17F3N2O2/c1-2-17-7-9(10(11,12)13)3-4-15(6-9)8(16)5-14/h2-7,14H2,1H3
SMILES: CCOCC1(CCN(C1)C(=O)CN)C(F)(F)F
Molecular Formula: C10H17F3N2O2
Molecular Weight: 254.25 g/mol

2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

CAS No.: 2098087-98-8

Cat. No.: VC3126159

Molecular Formula: C10H17F3N2O2

Molecular Weight: 254.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one - 2098087-98-8

Specification

CAS No. 2098087-98-8
Molecular Formula C10H17F3N2O2
Molecular Weight 254.25 g/mol
IUPAC Name 2-amino-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C10H17F3N2O2/c1-2-17-7-9(10(11,12)13)3-4-15(6-9)8(16)5-14/h2-7,14H2,1H3
Standard InChI Key BHIKBEGAXSBKDW-UHFFFAOYSA-N
SMILES CCOCC1(CCN(C1)C(=O)CN)C(F)(F)F
Canonical SMILES CCOCC1(CCN(C1)C(=O)CN)C(F)(F)F

Introduction

1. Introduction

2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound with potential applications in medicinal chemistry, pharmacology, or material sciences. Its molecular structure suggests it belongs to the class of substituted pyrrolidines, which are often studied for their bioactive properties. The trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability and membrane permeability.

Molecular Formula and Weight

  • Molecular Formula: C10H17F3N2O2

  • Molecular Weight: ~254.25 g/mol

Structural Features

  • A pyrrolidine ring substituted with:

    • An ethoxymethyl group.

    • A trifluoromethyl group.

  • A ketone group attached to an aminoethyl chain.

Key Functional Groups

  • Amino group (-NH2): Contributes to hydrogen bonding and potential reactivity.

  • Trifluoromethyl (-CF3): Enhances lipophilicity and electron-withdrawing properties.

  • Ketone (-C=O): Adds polarity and potential for nucleophilic attack.

3. Synthesis Pathways

The synthesis of 2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one could involve:

  • Starting with a pyrrolidine derivative.

  • Introducing the ethoxymethyl group via alkylation.

  • Adding the trifluoromethyl group through nucleophilic substitution or electrophilic trifluoromethylation.

  • Finalizing with the attachment of an aminoethyl ketone chain.

4. Analytical Characterization

Spectroscopic Analysis

TechniqueExpected Observations
NMR (¹H, ¹³C)Signals for methylene groups, trifluoromethyl (CF₃), and aromatic protons if applicable
FTIRPeaks for amine (N-H stretch), ketone (C=O stretch), and ether (C-O stretch) groups
Mass Spectrometry (MS)Molecular ion peak at ~254 m/z corresponding to the molecular weight

5. Potential Applications

Pharmacological Interest

Compounds with trifluoromethyl groups are often investigated for:

  • Enhanced metabolic stability.

  • Improved bioavailability.
    The amino and ketone functionalities suggest possible activity as enzyme inhibitors or receptor modulators.

Material Science

The presence of polar groups alongside hydrophobic CF₃ may make it suitable for surface modification or incorporation into polymers.

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